6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole
CAS No.: 2548981-48-0
Cat. No.: VC11820958
Molecular Formula: C15H15ClN4O
Molecular Weight: 302.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548981-48-0 |
|---|---|
| Molecular Formula | C15H15ClN4O |
| Molecular Weight | 302.76 g/mol |
| IUPAC Name | 6-chloro-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzoxazole |
| Standard InChI | InChI=1S/C15H15ClN4O/c1-10-5-17-20(6-10)9-11-7-19(8-11)15-18-13-3-2-12(16)4-14(13)21-15/h2-6,11H,7-9H2,1H3 |
| Standard InChI Key | SIEFLPLWPLYEAT-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(O3)C=C(C=C4)Cl |
| Canonical SMILES | CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(O3)C=C(C=C4)Cl |
Introduction
Structural Overview
This compound belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities. Its structure combines three key functional groups:
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A benzoxazole core, which is a fused aromatic system containing a benzene ring and an oxazole.
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A chloro substituent at position 6 of the benzoxazole ring, enhancing its electronic properties.
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A pyrazole moiety, linked via an azetidine (a four-membered nitrogen-containing ring), offering opportunities for biological interactions.
Synthesis Pathways
The synthesis of such compounds typically involves multi-step organic reactions. General steps may include:
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Formation of the benzoxazole core: This involves cyclization reactions starting from o-aminophenols and carboxylic acids or derivatives.
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Introduction of the chloro group: Chlorination at position 6 can be achieved using reagents like phosphorus oxychloride (POCl₃) under controlled conditions.
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Attachment of the azetidine-pyrazole unit: This step requires regioselective alkylation or amination reactions to link the azetidine ring to the benzoxazole core, followed by coupling with a pyrazole derivative.
Detailed reaction conditions and yields would depend on the specific reagents used and optimization protocols.
Analytical Characterization
The compound's structure can be confirmed using various spectroscopic techniques:
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NMR Spectroscopy (¹H and ¹³C): Identifies chemical shifts corresponding to aromatic protons, azetidine methylene groups, and pyrazole hydrogens.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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IR Spectroscopy: Detects functional groups like C-Cl, C=N, and C-O bonds.
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Elemental Analysis: Verifies the compound's purity and stoichiometry.
Potential Applications
Benzoxazole derivatives, including this compound, are widely studied for their pharmacological properties:
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Anticancer Activity: The benzoxazole scaffold has shown promise in inhibiting cancer cell proliferation by interacting with DNA or enzymes involved in cell division.
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Anti-inflammatory Effects: Pyrazole-containing molecules often exhibit anti-inflammatory properties by modulating cytokine activity (e.g., TNF-α or IL-6).
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Antimicrobial Properties: The chloro substituent enhances lipophilicity, potentially improving membrane penetration and antimicrobial efficacy.
Further biological evaluations are necessary to determine its specific activity profile.
Comparative Data Table
| Property | Description |
|---|---|
| Molecular Formula | C₁₄H₁₅ClN₄O |
| Molecular Weight | ~290 g/mol |
| Key Functional Groups | Benzoxazole, azetidine, pyrazole, chloro group |
| Biological Potential | Anticancer, anti-inflammatory, antimicrobial |
| Analytical Techniques Used | NMR (¹H & ¹³C), IR, MS, elemental analysis |
Research Implications
This compound represents a promising lead for drug discovery due to its unique combination of structural features:
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The presence of heterocyclic systems (benzoxazole and pyrazole) enhances its potential for binding to biological targets.
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Modifications at specific positions (e.g., chloro substitution) allow fine-tuning of its pharmacokinetic properties.
Further studies should focus on:
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Structure-activity relationship (SAR) analysis to optimize biological activity.
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Toxicological assessments to ensure safety in therapeutic applications.
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Development of scalable synthetic methods for large-scale production.
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